Product packaging for 3-(Isopropyl)-6-methylcyclohex-2-en-1-ol(Cat. No.:CAS No. 586-27-6)

3-(Isopropyl)-6-methylcyclohex-2-en-1-ol

Cat. No.: B13751339
CAS No.: 586-27-6
M. Wt: 154.25 g/mol
InChI Key: WEJSIMPWEOUMJB-UHFFFAOYSA-N
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Description

Contextualization within Monoterpenoid and Cyclohexenol (B1201834) Chemistry

3-(Isopropyl)-6-methylcyclohex-2-en-1-ol is classified as a p-menthane (B155814) monoterpenoid. Monoterpenoids are a large and diverse class of natural products derived from two isoprene (B109036) units, and they are major constituents of essential oils in many plants. nih.govnih.gov The p-menthane skeleton, a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group, is a common structural motif in this family. researchgate.net

The biosynthesis of p-menthane monoterpenes in plants, such as those in the Mentha (mint) genus, typically begins with geranyl diphosphate (B83284). nih.gov Through a series of enzymatic reactions, this precursor is cyclized and subsequently modified to produce a variety of p-menthane derivatives. nih.govresearchgate.net this compound, also known by synonyms such as piperitol (B1152629) and p-menth-1-en-3-ol, is one such derivative. sielc.com

From a chemical structure standpoint, it is a cyclohexenol, which is a derivative of cyclohexene (B86901) containing a hydroxyl group. The presence of the hydroxyl group, the double bond in the cyclohexene ring, and the chiral centers make it a molecule with interesting stereochemical properties and a substrate for various chemical transformations.

Historical Perspectives on the Study of p-Menthane Derivatives

The study of p-menthane derivatives is deeply rooted in the history of natural product chemistry, dating back to the early investigations of essential oils. For centuries, these oils have been utilized for their aromatic and medicinal properties. nih.gov The isolation and structural elucidation of major components of essential oils, such as menthol (B31143) from mint, were foundational achievements in organic chemistry.

Historically, compounds like piperitol were first identified through their isolation from natural sources. For instance, piperitol has been reported to be found in the oil of Eucalyptus radiata. nih.govnih.gov The investigation of these compounds was driven by a desire to understand the chemical principles behind their sensory properties and biological activities. Early research focused on determining their molecular structures and exploring their chemical reactivity. The development of spectroscopic techniques in the 20th century greatly accelerated the characterization of these and other natural products.

Significance of this compound as a Model Compound for Chemical and Biochemical Investigations

The specific structural features of this compound make it a valuable model compound for a range of chemical and biochemical studies. Its stereocenters and functional groups provide a platform for investigating the stereoselectivity of chemical reactions and enzymatic transformations.

In synthetic chemistry, it can serve as a chiral starting material for the synthesis of more complex molecules. The hydroxyl group and the double bond are reactive sites that can be targeted for various chemical modifications.

In biochemical research, p-menthane derivatives are studied for their potential biological activities. While this article will not detail specific therapeutic uses, it is important to note that the broader class of p-menthane monoterpenoids has been the subject of investigations into their interactions with biological systems. For example, studies have explored the biotransformation of p-menthane monoterpenes by microorganisms and insects, which can lead to the production of new and interesting derivatives. mdpi.com The study of such transformations using this compound as a substrate can provide insights into metabolic pathways and enzyme mechanisms.

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 6-methyl-3-propan-2-ylcyclohex-2-en-1-ol nih.gov
Molecular Formula C₁₀H₁₈O nih.gov
Molecular Weight 154.25 g/mol nih.gov
CAS Number 586-27-6 nih.gov

Synonyms for this compound

SynonymReference
Piperitol sielc.com
p-Menth-1-en-3-ol sielc.com
3-Carvomenthenol sielc.com
1-Methyl-4-isopropyl-1-cyclohexen-3-ol sielc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B13751339 3-(Isopropyl)-6-methylcyclohex-2-en-1-ol CAS No. 586-27-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

586-27-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

6-methyl-3-propan-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8,10-11H,4-5H2,1-3H3

InChI Key

WEJSIMPWEOUMJB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=CC1O)C(C)C

Origin of Product

United States

Synthetic Methodologies for 3 Isopropyl 6 Methylcyclohex 2 En 1 Ol and Its Stereoisomers

Total Synthesis Strategies and Approaches

The synthesis of the target cyclohexenol (B1201834) can be conceptualized through both linear and convergent pathways. A linear synthesis involves the sequential modification of a single starting material through a series of steps until the final product is formed. Many syntheses of p-menthane (B155814) derivatives fall into this category, often starting from readily available natural products from the chiral pool, such as carvone (B1668592) or limonene (B3431351). beilstein-journals.org For instance, a linear sequence might involve the modification of the isopropenyl group of carvone, reduction of the conjugated double bond, and subsequent stereocontrolled reduction of the ketone to install the alcohol, with each step building upon the last. Another example of a linear approach is the synthesis of the ketone precursor, piperitone (B146419), from simple acyclic starting materials like methyl isobutyl ketone. google.com This route proceeds step-wise through a Mannich-type reaction, a Michael addition, an intramolecular aldol (B89426) condensation, and finally hydrolysis and decarboxylation to form the cyclohexenone ring in a sequential fashion. google.com

In contrast, a convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together late in the synthesis. beilstein-journals.org For a molecule like 3-(isopropyl)-6-methylcyclohex-2-en-1-ol, a convergent strategy could theoretically involve the coupling of a C4 fragment containing the isopropyl group with a C6 fragment that would ultimately form the substituted ring. While often more efficient for highly complex molecules, convergent routes for a relatively small structure like this are less common in the literature compared to linear approaches that leverage inexpensive starting materials. The choice between a linear and convergent design depends on factors such as the availability of starting materials, the efficiency of each step, and the ease of purification. beilstein-journals.org

Retrosynthetic analysis is a critical tool for planning the synthesis of this compound by breaking the target molecule down into simpler, commercially available precursors. beilstein-journals.org

Key retrosynthetic disconnections for the carbon skeleton include:

Robinson Annulation: A powerful disconnection for the cyclohexenone precursor involves the Robinson annulation pathway. wikipedia.org This approach breaks the six-membered ring at the α,β-unsaturated ketone moiety. The disconnection proceeds via an intramolecular aldol condensation to a 1,5-diketone, which is then disconnected via a Michael addition. ntu.edu.sgjk-sci.com For the precursor 3-isopropyl-6-methylcyclohex-2-en-1-one, this strategy would lead back to an α,β-unsaturated ketone Michael acceptor and the enolate of a ketone. For example, one possible disconnection leads to 3-penten-2-one (B1195949) and the enolate of 3-methyl-2-butanone.

Diels-Alder Reaction: An alternative disconnection involves a [4+2] cycloaddition. The cyclohexene (B86901) ring can be disconnected to reveal a substituted 1,3-diene and a dienophile. For this specific target, this could involve a diene like 2-methyl-1,3-pentadiene (B74102) reacting with an appropriate ketene (B1206846) equivalent or α,β-unsaturated aldehyde to establish the initial ring structure, followed by functional group manipulation.

Functional Group Interconversion: The primary functional group disconnection is the reduction of the alcohol from its corresponding ketone, 3-isopropyl-6-methylcyclohex-2-en-1-one (piperitone). This disconnection simplifies the target to a more stable ketone, for which many synthetic routes exist. The stereochemistry of the alcohol can be set during this reduction step using stereoselective reducing agents.

These disconnections provide a roadmap, suggesting that logical precursors are simple ketones, aldehydes, and α,β-unsaturated systems, which can be assembled using classic carbon-carbon bond-forming reactions. beilstein-journals.org

Stereoselective and Enantioselective Synthesis

Controlling the three stereocenters in this compound requires sophisticated stereoselective methods. Both chiral auxiliary-based and catalytic asymmetric approaches have been developed to address this challenge. beilstein-journals.orggoogle.comscienceopen.comnih.govwikipedia.orgrsc.orgscielo.brsielc.comchemsynthesis.comnih.govchiralen.comvulcanchem.comyoutube.comwikipedia.org

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered. researchgate.net

For the synthesis of a specific stereoisomer of this compound, a chiral auxiliary could be employed in several ways:

Asymmetric Alkylation: An achiral cyclohexanone (B45756) precursor could be converted into a chiral enamine or imine using a chiral amine auxiliary (e.g., a derivative of proline or (S)-1-amino-2-(methoxymethyl)pyrrolidine, SAMP). Subsequent alkylation to introduce the methyl or isopropyl group would proceed diastereoselectively.

Asymmetric Conjugate Addition: A chiral auxiliary, such as an Evans oxazolidinone, can be used to control conjugate addition reactions to an α,β-unsaturated system. An acyl group attached to an oxazolidinone can direct the addition of a nucleophile, such as an isopropyl cuprate, to a precursor like 3-methylcyclohex-2-enone, thereby setting the stereocenter at the 6-position.

A key advantage of this method is its predictability and the high diastereoselectivities that can often be achieved. For example, menthol-derived auxiliaries, such as (-)-8-phenylmenthol, have been successfully used to direct asymmetric cycloaddition reactions, demonstrating the power of these reagents in constructing chiral cyclic systems.

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. scienceopen.comscielo.bryoutube.com

Methods for the asymmetric formation of the cyclohexenol core include:

Asymmetric Reduction of Ketones: The most direct approach to an enantiomerically enriched cyclohexenol is the asymmetric reduction of the corresponding prochiral cyclohexenone. Catalytic systems employing chiral ligands with transition metals (e.g., Ruthenium, Rhodium) and a hydride source (e.g., H₂) can achieve high enantioselectivity.

Asymmetric Hydrosilylation: The reduction of a cyclohexenone can also be achieved via hydrosilylation using a silane (B1218182) in the presence of a chiral catalyst (e.g., a zinc or rhodium complex), followed by hydrolysis to yield the chiral alcohol.

Kinetic Resolution: A racemic mixture of the alcohol can be resolved using a chiral catalyst in a process known as kinetic resolution. For example, an enzyme (like a lipase) or a chiral metal complex could selectively acylate one enantiomer at a faster rate, allowing the unreacted enantiomer to be recovered in high enantiomeric excess.

Table 1: Examples of Asymmetric Catalytic Methods for Cyclohexenol Formation
Reaction TypeCatalyst SystemSubstrateTypical Enantiomeric Excess (ee)
Asymmetric HydrogenationRu-BINAPα,β-Unsaturated Ketone>95%
Asymmetric HydrosilylationChiral Zn or Rh complexes2-Cyclohexen-1-oneUp to 88%
Enantioselective DeprotonationChiral Lithium AmidesCyclohexene OxideUp to 95%

In recent years, organocatalysis—the use of small, metal-free organic molecules as catalysts—has emerged as a powerful tool in asymmetric synthesis. scienceopen.comscielo.bryoutube.com For the construction of chiral cyclohexene rings, organocatalytic domino or cascade reactions are particularly effective. These reactions build molecular complexity rapidly by forming multiple bonds in a single pot.

A prominent strategy involves the use of chiral secondary amines (e.g., proline or diarylprolinol silyl (B83357) ethers) which can activate α,β-unsaturated aldehydes or ketones through the formation of chiral enamine or iminium ion intermediates. An organocatalytic approach to the this compound skeleton could involve a Michael-Michael cascade reaction. For example, a chiral amine catalyst could mediate the initial Michael addition of a nucleophile to an α,β-unsaturated ketone, followed by a second intramolecular Michael addition to form the six-membered ring with high stereocontrol.

Another powerful organocatalytic method is the asymmetric Diels-Alder reaction. A chiral Brønsted acid (e.g., a chiral phosphoric acid) or a Lewis base can catalyze the cycloaddition between a diene and a dienophile to produce a chiral cyclohexene product with high enantioselectivity. For instance, a quinine-derived amino-squaramide catalyst has been shown to promote Michael additions that initiate a cascade sequence, leading to highly functionalized cyclohexanes with excellent stereoselectivity (>30:1 dr and 96–99% ee).

Asymmetric Catalysis for Cyclohexenol Formation

Transition Metal-Catalyzed Asymmetric Reactions (e.g., Rhodium-catalyzed cycloaddition, Ir-catalyzed hydrogenation)

Transition metal catalysis offers powerful tools for the asymmetric synthesis of cyclic molecules, enabling high levels of stereocontrol. Rhodium and Iridium complexes are particularly effective for constructing the chiral cyclohexenol core.

Rhodium-Catalyzed Cycloadditions: Rhodium catalysts are well-known for mediating a variety of cycloaddition reactions that can be used to construct five- and six-membered rings. pku.edu.cnrsc.org For instance, Rh(I)-catalyzed [3+2+1] cycloadditions involving vinylcyclopropanes and carbon monoxide have been developed to create fused bicyclic systems with bridgehead quaternary carbons. pku.edu.cnnih.gov While not a direct synthesis of the monocyclic target, these methods establish the principle of using rhodium to assemble complex cyclic frameworks. A hypothetical approach to this compound could involve an intramolecular [4+2] cycloaddition of a suitably substituted diene-yne, where a chiral rhodium catalyst controls the facial selectivity of the reaction, thereby establishing the stereocenters in the cyclohexene ring. The versatility of rhodium catalysts in such transformations allows for the construction of highly functionalized cyclic systems from relatively simple acyclic precursors. rsc.orgnih.gov

Iridium-Catalyzed Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation is a premier method for the enantioselective reduction of unfunctionalized, sterically hindered olefins, which are often challenging substrates for other catalysts. nih.govacademie-sciences.fr Chiral iridium complexes featuring N,P-ligands have demonstrated exceptional efficiency in the hydrogenation of trialkyl-substituted olefins with enantiomeric excesses often exceeding 90%. nih.gov This methodology can be applied to the synthesis of specific stereoisomers of this compound by hydrogenating a precursor diene. For example, the reduction of a p-menthadienol could be controlled to selectively reduce one double bond over the other and set the stereochemistry at the C3 (isopropyl) and C6 (methyl) positions. The choice of chiral ligand on the iridium center is critical for directing the stereochemical outcome of the hydrogenation. nih.govrsc.org

Catalyst SystemSubstrate TypeTransformationKey Feature
Chiral Rh(I) ComplexesEne-vinylcyclopropanes[3+2] CycloadditionConstruction of fused bicyclic systems. pku.edu.cn
Rh(I) with P-ligandsVinylallenes, Alkynes[4+2] CycloadditionAccess to functionalized cyclohexene motifs. rsc.org
[Ir(COD)(L*)]PF6Trialkyl-substituted olefinsAsymmetric HydrogenationHigh enantioselectivity for sterically hindered double bonds. nih.gov
Iridium-P,N Ligand ComplexesProchiral IminesAsymmetric HydrogenationSynthesis of chiral amines, demonstrating applicability to C=N bonds. rsc.org

Diastereoselective Control in Functional Group Interconversions

Achieving diastereoselective control during the interconversion of functional groups is paramount when multiple stereocenters are present. This is typically achieved through substrate-controlled reactions where the existing chirality in the molecule directs the stereochemical outcome of the subsequent transformation.

In the context of synthesizing this compound, a key step is the reduction of a ketone precursor, such as piperitone or a related cyclohexenone. The stereochemistry of the resulting hydroxyl group can be controlled relative to the existing chiral centers at the C3 and C6 positions. For example, the reduction of (R)-dihydrocarvone, a related p-menthane structure, can lead to different diastereomers of the corresponding alcohol depending on the reducing agent and reaction conditions. scielo.br

Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), will typically approach the carbonyl group from the less sterically hindered face, leading to a predictable diastereomer. Conversely, smaller reducing agents like sodium borohydride (B1222165) may offer less selectivity. This substrate-direct approach is a cornerstone of stereoselective synthesis, allowing for the generation of specific diastereomers by leveraging the steric and electronic properties of the starting material. Cascade reactions, such as inter-intramolecular double Michael additions, can also be employed to construct highly functionalized cyclohexanone precursors with excellent diastereoselectivity, which can then be converted to the desired cyclohexenol. beilstein-journals.org

Regioselective and Chemoselective Synthetic Approaches

The synthesis of complex molecules often requires precise control over which part of the molecule reacts (regioselectivity) and which functional group reacts when several are present (chemoselectivity).

Control over Alkene and Hydroxyl Group Positions

The specific placement of the double bond (C2-C3) and the hydroxyl group (C1) in the target molecule is critical. This can be achieved by starting with a precursor where this arrangement is already defined or by creating it through regioselective reactions. For instance, an allylic oxidation of a p-menthene precursor with an agent like selenium dioxide can introduce the hydroxyl group at the allylic C3 position. Alternatively, a popular strategy involves the 1,2-reduction of an α,β-unsaturated ketone precursor, such as piperitone. Reagents like cerium(III) chloride with sodium borohydride (Luche reduction) are highly effective for the selective reduction of the carbonyl group without affecting the conjugated double bond, thus yielding the desired cyclohex-2-en-1-ol structure.

Selective Functionalization in Multifunctional Precursors

Monoterpenes often contain multiple reactive sites. For example, the natural product limonene possesses two distinct double bonds: a trisubstituted endocyclic alkene and a disubstituted exocyclic alkene. Chemoselective reactions that can differentiate between these two sites are highly valuable. A notable example is the regioselective hydrosilylation of the exocyclic double bond of limonene, which leaves the endocyclic double bond untouched and available for subsequent transformations. mdpi.com This approach allows for the stepwise functionalization of the molecule, where the more reactive group is addressed first, followed by modification of the less reactive group. This strategy enables the use of readily available natural products as starting materials for the synthesis of more complex, functionalized derivatives like this compound.

Biomimetic and Biocatalytic Synthesis of Monoterpenoid Cyclohexenols

Nature provides elegant and efficient pathways for the synthesis of complex terpenoids. Mimicking these natural strategies (biomimetic synthesis) or directly using enzymes (biocatalysis) offers powerful and sustainable alternatives to traditional chemical methods. nih.govnih.govnih.gov

Biomimetic approaches often involve mimicking the cationic cyclization cascades that terpene synthase enzymes use to convert acyclic precursors like geranyl pyrophosphate into various monoterpene skeletons. researchgate.net Laboratory-based biomimetic syntheses might use Lewis acids to initiate similar cyclizations, aiming to replicate the efficiency and selectivity of the natural process. mdpi.commdpi.com

Enzymatic Reductions and Oxidations for Chiral Induction

Biocatalysis leverages the exquisite selectivity of enzymes to perform specific chemical transformations, often with near-perfect stereocontrol. oup.com For the synthesis of chiral alcohols, two main classes of enzymes are particularly relevant: oxidoreductases (including alcohol dehydrogenases) and oxygenases. oup.com

Enzymatic Reductions: Alcohol dehydrogenases (ADHs) can catalyze the asymmetric reduction of a ketone precursor to a specific enantiomer of the alcohol. scilit.com By selecting an appropriate ADH (often from yeast or bacteria) and cofactor (NADH or NADPH), a prochiral cyclohexenone can be reduced to either the (R)- or (S)-alcohol with very high enantiomeric excess. This method is highly valued for its mild reaction conditions and environmental compatibility.

Enzymatic Oxidations: Oxygenase enzymes, such as cytochrome P450 monooxygenases, are nature's tools for C-H functionalization. oup.com These enzymes can hydroxylate unactivated carbon atoms with remarkable regio- and stereoselectivity. An engineered P450 enzyme could potentially be used to directly hydroxylate a p-menthene precursor at the C1 position to yield the desired chiral alcohol, a transformation that is extremely challenging to achieve with conventional chemical reagents. oup.com

Enzyme ClassTransformationSubstrate ExampleProduct Feature
Alcohol Dehydrogenase (ADH)Asymmetric ReductionProchiral cyclohexenoneEnantiopure chiral alcohol. scilit.com
Cytochrome P450 MonooxygenaseRegio- and Stereoselective C-H HydroxylationMonoterpene hydrocarbon (e.g., limonene)Site-selective introduction of a hydroxyl group. oup.com
LipaseBaeyer-Villiger OxidationCyclic ketoneChiral lactone intermediate. mdpi.com
Engineered Amine DehydrogenaseReductive AminationKetoneChiral amine (demonstrates potential for stereocontrol). nih.gov

Chemical Reactivity, Mechanistic Studies, and Derivatization of 3 Isopropyl 6 Methylcyclohex 2 En 1 Ol

Transformations Involving the Allylic Hydroxyl Group

The allylic hydroxyl group is a key site of reactivity in the piperitol (B1152629) molecule. Its position adjacent to the double bond influences its reactivity, allowing for oxidation, reduction, substitution, and rearrangement reactions.

The interconversion between piperitol and its corresponding ketone, piperitone (B146419), is a fundamental transformation. The oxidation of the secondary alcohol group of piperitol yields piperitone, an α,β-unsaturated ketone that is a significant component of some essential oils. archive.org Conversely, the reduction of piperitone is a common method for synthesizing piperitol.

Specific reagents can be employed to achieve these transformations. For instance, the reduction of racemic piperitone to produce piperitol can be accomplished using metal hydrides like lithium aluminum hydride (LiAlH₄) or through transfer hydrogenation with reagents such as aluminum isopropoxide. nih.govnih.gov These reduction methods are crucial for obtaining piperitol, which can then be used in further synthetic applications. nih.govnih.gov The stereochemical outcome of the reduction can be influenced by the choice of reagent and reaction conditions.

The oxidation of piperitol to piperitone can be achieved using various oxidizing agents common for converting secondary alcohols to ketones, such as chromium-based reagents or milder, more selective methods. Piperitone itself is a valuable raw material for the industrial synthesis of other important compounds like menthol (B31143) and thymol. wikipedia.org

Table 1: Oxidation and Reduction Reactions of the Piperitol/Piperitone System
TransformationStarting MaterialProductTypical ReagentsReference
ReductionPiperitone3-(Isopropyl)-6-methylcyclohex-2-en-1-ol (Piperitol)Lithium aluminum hydride (LiAlH₄), Aluminum isopropoxide nih.govnih.gov
OxidationThis compound (Piperitol)PiperitoneChromium-based reagents (e.g., PCC, PDC), Swern oxidation, Dess-Martin periodinane archive.org

The hydroxyl group of piperitol can undergo esterification and etherification to form a variety of derivatives. Esterification is typically achieved by reacting piperitol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under appropriate catalytic conditions. For example, the acid-catalyzed esterification with formic acid yields 6-(isopropyl)-3-methylcyclohex-2-en-1-yl formate. vulcanchem.com

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.orgmasterorganicchemistry.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be accomplished in two primary ways:

Protonation under acidic conditions: In the presence of a strong acid (e.g., HBr), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group and can be displaced by a nucleophile, such as a halide ion, via an Sₙ1 or Sₙ2 mechanism. libretexts.org

Conversion to a sulfonate ester: The alcohol can be reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base (e.g., pyridine). masterorganicchemistry.com This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, which are excellent leaving groups, readily displaced by a wide range of nucleophiles. masterorganicchemistry.com This method is advantageous as it occurs under milder conditions and does not alter the stereochemistry at the carbon bearing the oxygen. masterorganicchemistry.com

Table 2: Representative Substitution and Derivatization Reactions of the Hydroxyl Group
Reaction TypeReagent(s)Product TypeKey FeatureReference
EsterificationCarboxylic acid (RCOOH) + Acid catalystEster (RCOOR')Formation of an ester linkage. vulcanchem.com
Substitution (via protonation)Strong acid (e.g., HBr, HCl)Alkyl HalideConverts -OH to a good leaving group (-OH₂⁺). libretexts.org
Conversion to Sulfonate EsterTosyl chloride (TsCl) or Mesyl chloride (MsCl) + PyridineAlkyl Tosylate or Alkyl MesylateCreates an excellent leaving group for subsequent Sₙ2 reactions. masterorganicchemistry.com

The allylic nature of the alcohol in piperitol makes its derivatives susceptible to pericyclic reactions, most notably nih.govnih.gov-sigmatropic rearrangements. nih.govresearchgate.net These reactions are powerful tools in organic synthesis for forming carbon-carbon or carbon-heteroatom bonds with a high degree of stereocontrol. researchgate.netrsc.org

A classic example is the Claisen rearrangement, which involves the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. To apply this to piperitol, the alcohol would first need to be converted into a vinyl ether derivative. This could be achieved through methods such as mercury-catalyzed transetherification with a vinyl ether. Upon heating, the resulting piperitol-derived vinyl ether would undergo a concerted rearrangement through a cyclic, chair-like transition state to yield a γ,δ-unsaturated aldehyde. This transformation allows for the transfer of stereochemical information from the starting alcohol to the newly formed stereocenters in the product. researchgate.net

The Cope rearrangement is another type of nih.govnih.gov-sigmatropic rearrangement involving a 1,5-diene. While piperitol itself is not a 1,5-diene, derivatives could be synthesized to undergo this transformation. These rearrangements are valued for their ability to construct complex molecular architectures from simpler precursors in a predictable manner. scribd.com

Reactions of the Cyclohexene (B86901) Double Bond

The trisubstituted double bond in the cyclohexene ring is electron-rich and readily participates in addition reactions. These transformations allow for the introduction of new functional groups and the saturation of the ring system.

The carbon-carbon double bond of piperitol can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction proceeds via syn-addition of hydrogen across the double bond, resulting in the formation of the corresponding saturated alcohol, menthol. The stereochemical outcome depends on the facial selectivity of the catalyst's approach to the double bond, which can be influenced by the existing stereocenters in the molecule. The reduction of piperitone to menthol, for example, is achieved using hydrogen and a nickel catalyst. wikipedia.org

Other reductive systems, such as the one employing Cp₂TiCl/H₂O, have also been developed for the reduction of alkenes under mild conditions. mdpi.com

The electron-rich double bond of piperitol is susceptible to attack by electrophiles.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds via a cyclic halonium ion intermediate. The subsequent backside attack by a halide ion results in the anti-addition of the two halogen atoms, yielding a dihalogenated derivative. In the context of an allylic alcohol like piperitol, intramolecular reactions are also possible. For instance, in the presence of an electrophilic halogen source, the hydroxyl group can act as an internal nucleophile, attacking the intermediate halonium ion to form a cyclic ether in a process known as halocyclization. nih.gov

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the double bond. In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), adds across the double bond. The boron atom adds to the less substituted carbon, and the hydrogen adds to the more substituted carbon in a concerted, syn-addition. In the second step, the resulting organoborane intermediate is oxidized with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), replacing the boron atom with a hydroxyl group. rsc.org Applying this sequence to piperitol would result in the formation of a diol.

Table 3: Electrophilic Addition Reactions of the Cyclohexene Double Bond
Reaction TypeReagent(s)Intermediate/Product TypeKey FeatureReference
HydrogenationH₂, Catalyst (Pd/C, PtO₂, Ni)Saturated alcohol (Menthol isomer)Syn-addition of hydrogen, saturation of the C=C bond. wikipedia.org
HalogenationBr₂, Cl₂DihaloalkaneAnti-addition via a halonium ion intermediate. nih.gov
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHDiolSyn, anti-Markovnikov addition of H and OH. rsc.org

Epoxidation and Dihydroxylation Reactions

The presence of a trisubstituted double bond in the cyclohexene ring of this compound, also known as piperitol, makes it a prime substrate for oxidation reactions such as epoxidation and dihydroxylation. These reactions are fundamental in organic synthesis for introducing new stereocenters and functional groups.

Epoxidation: The reaction of the cyclohexenol (B1201834) with electrophilic epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to proceed with a degree of stereoselectivity. The directing effect of the allylic hydroxyl group can influence the facial selectivity of the epoxidation. Hydrogen bonding between the hydroxyl group and the peroxy acid can direct the epoxidation to the syn face relative to the hydroxyl group. The stereochemistry of the resulting epoxide is crucial for subsequent ring-opening reactions, which can lead to a variety of functionalized cyclohexane (B81311) derivatives. Mechanistic studies on the epoxidation of similar cyclohexene systems have shown that the reaction proceeds via a concerted mechanism, often referred to as the "butterfly" transition state.

Dihydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), typically leading to syn-diols. libretexts.org The stereochemical outcome is a result of the formation of a cyclic intermediate (an osmate ester in the case of OsO₄) which is subsequently hydrolyzed. libretexts.org The choice of reagent and reaction conditions can be tuned to optimize the yield and stereoselectivity of the resulting vicinal diol. For instance, asymmetric dihydroxylation, using a chiral ligand in conjunction with OsO₄, could potentially afford enantiomerically enriched diols. Anti-dihydroxylation can be achieved via the epoxidation of the alkene followed by acid-catalyzed ring-opening. libretexts.org

ReactionReagentExpected Major Product StereochemistryKey Features
Epoxidationm-CPBASyn-epoxide (relative to OH group)Directed by the allylic hydroxyl group.
Syn-DihydroxylationOsO₄, NMOSyn-diolProceeds through a cyclic osmate ester intermediate. libretexts.org
Anti-Dihydroxylation1. m-CPBA 2. H₃O⁺Anti-diolTwo-step process involving epoxide formation and ring-opening. libretexts.org
Table 1: Summary of Epoxidation and Dihydroxylation Reactions.

Pericyclic Reactions and Rearrangements Affecting the Cyclohexenol Core

The structural framework of this compound is amenable to various pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. These reactions are powerful tools for the stereospecific construction of complex molecular architectures.

Claisen and Cope Rearrangement Studies on Cyclohexenol Derivatives

Claisen Rearrangement: The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether. To subject a derivative of this compound to a Claisen rearrangement, the hydroxyl group must first be converted into a vinyl ether. This can be achieved through various methods, such as mercuric acetate-catalyzed transetherification with ethyl vinyl ether. Upon heating, the resulting allyl vinyl ether would be expected to undergo a concerted rearrangement to yield a γ,δ-unsaturated aldehyde or ketone. The stereochemistry of the substituents on the cyclohexene ring would influence the conformation of the chair-like transition state, thereby dictating the stereochemical outcome of the newly formed stereocenters. Studies on related 3-(aryl)cyclohex-2-enols have demonstrated the utility of the Johnson-Claisen rearrangement to install all-carbon quaternary stereocenters. acs.org

Cope Rearrangement: The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.org While this compound itself is not a 1,5-diene, it can be derivatized to a substrate suitable for a Cope rearrangement. For example, allylation of the corresponding ketone could furnish a 1,5-diene system. The thermal or metal-catalyzed rearrangement of this diene would lead to a constitutional isomer with a rearranged carbon skeleton. wikipedia.orgnih.gov A particularly relevant variant is the oxy-Cope rearrangement, where a hydroxyl group is present at the C3 position of the 1,5-diene. masterorganicchemistry.com The initial product is an enol, which then tautomerizes to a carbonyl compound, providing a thermodynamic driving force for the reaction. masterorganicchemistry.com The stereochemical outcome of the Cope rearrangement is also governed by the preference for a chair-like transition state, which minimizes steric interactions. jk-sci.com

RearrangementRequired SubstrateKey TransformationStereochemical Control
ClaisenAllyl vinyl ether derivativeFormation of a γ,δ-unsaturated carbonylChair-like transition state
Cope1,5-diene derivativeRearrangement of the carbon skeletonChair-like transition state jk-sci.com
Oxy-Cope3-Hydroxy-1,5-diene derivativeFormation of a δ,ε-unsaturated carbonylChair-like transition state and tautomerization masterorganicchemistry.com
Table 2: Pericyclic Reactions of Cyclohexenol Derivatives.

Synthesis and Exploration of Novel Derivatives and Analogs

The synthesis of novel derivatives and analogs of this compound is a key area of research for exploring new chemical space and developing compounds with potentially interesting biological activities.

Structure-Reactivity Relationships of Modified this compound Scaffolds

The modification of the this compound scaffold can significantly impact its chemical reactivity and biological properties. Structure-reactivity relationship (SRR) studies aim to understand how these modifications influence the molecule's behavior.

For instance, modification of the hydroxyl group, such as conversion to ethers or esters, would alter the molecule's polarity and its ability to act as a hydrogen bond donor. This would, in turn, affect its reactivity in reactions like directed epoxidations. Esterification with various carboxylic acids could lead to a library of compounds with varying lipophilicity and steric bulk.

Modification of the isopropyl or methyl groups could also be explored. Replacing these alkyl groups with other functional groups could introduce new reactive sites or alter the steric environment around the cyclohexene ring, thereby influencing the stereochemical outcome of reactions at the double bond. For example, the introduction of electron-withdrawing or electron-donating groups on the ring could modulate the electron density of the double bond and affect its reactivity in electrophilic additions.

Analogous studies on related natural products, such as piperine, have shown that modifications to the core structure can lead to potent analogs with improved biological activity. nih.gov Similarly, the synthesis and evaluation of derivatives of cyclohex-1-ene-1-carboxylic acid have provided insights into the features crucial for antiproliferative activity. mdpi.com These studies highlight the importance of systematic structural modifications in understanding and optimizing the properties of a lead compound.

Stereochemistry and Conformational Analysis of 3 Isopropyl 6 Methylcyclohex 2 En 1 Ol

Configurational Assignment and Absolute Stereochemistry Determination

The unambiguous assignment of the absolute configuration of the stereocenters in 3-(isopropyl)-6-methylcyclohex-2-en-1-ol is fundamental to understanding its properties. Several techniques are employed for this purpose, ranging from chiroptical methods to X-ray crystallography of suitable derivatives.

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful non-destructive methods for determining absolute stereochemistry in solution. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are particularly valuable in this regard.

While specific ECD and ORD data for this compound are not extensively reported in readily available literature, the principles of these techniques can be applied. The analysis would involve comparing the experimentally measured spectra with those predicted by quantum mechanical calculations for a known absolute configuration. A good match between the experimental and calculated spectra allows for a confident assignment of the stereochemistry. For substituted cyclohexene (B86901) systems, the sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the conformation of the ring and the relative orientation of the substituents, making it a nuanced but powerful analytical tool.

Vibrational Circular Dichroism (VCD), another chiroptical technique, has been successfully applied to study the conformational flexibility of related terpenes, providing insights into the solution-state structures of these molecules.

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. Since this compound is an oil at room temperature, it is not directly amenable to single-crystal X-ray diffraction. Therefore, it is necessary to prepare a crystalline derivative.

Common derivatization strategies for alcohols include the formation of esters with aromatic carboxylic acids, such as p-nitrobenzoic acid or p-bromobenzoic acid. These derivatives are often highly crystalline and contain a heavy atom (in the case of p-bromobenzoate), which facilitates the determination of the absolute configuration using anomalous dispersion methods.

Although a specific crystal structure for a derivative of this compound is not readily found in the crystallographic databases, the successful X-ray crystallographic analysis of p-bromobenzoate derivatives of other sesquiterpene alcohols demonstrates the feasibility of this approach. rsc.orgresearchgate.netresearchgate.net The resulting crystal structure would provide precise information on bond lengths, bond angles, and torsional angles, unequivocally establishing the relative and absolute stereochemistry of all chiral centers.

Conformational Preferences and Dynamics of the Cyclohexenol (B1201834) Ring System

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria in solution. Techniques such as variable-temperature NMR and Nuclear Overhauser Effect (NOE) spectroscopy can provide detailed insights into the conformational preferences of the cyclohexenol ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly useful for determining the relative orientation of protons in space. For instance, in derivatives of isopulegol (B1217435), characteristic NOE signals can be observed between specific protons, which allows for the assignment of their relative stereochemistry and provides strong evidence for the predominant chair conformation of the cyclohexene ring. mdpi.comnih.gov For example, the observation of NOE signals between an axial proton and other axial protons at positions 3 and 5 carbons away is indicative of a chair conformation.

While detailed variable-temperature NMR studies specifically quantifying the conformational equilibrium of this compound are not abundant in the literature, this technique would allow for the determination of the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of the equilibrium between different chair and boat conformations. nih.govmdpi.com

In conjunction with experimental methods, computational modeling provides a powerful approach to understanding the conformational landscape of this compound. Methods such as Density Functional Theory (DFT) and molecular mechanics can be used to calculate the geometries and relative energies of different possible conformations.

For the cyclohexene ring, the most stable conformations are typically half-chair forms. However, boat and twist-boat conformations also exist and can be populated to a lesser extent. Computational studies on analogous systems, such as menthol (B31143) diastereomers, have shown that DFT calculations can accurately predict the lowest energy conformers and the rotational preferences of the isopropyl group. researchgate.net

A systematic computational search would reveal the various energy minima corresponding to different chair, boat, and twist-boat conformations of the cyclohexenol ring, as well as the different rotamers of the isopropyl group. The calculated relative energies of these conformers would provide a theoretical basis for understanding the experimentally observed conformational preferences.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformationSubstituent Orientations (OH, Isopropyl, Methyl)Relative Energy (kcal/mol)
Chair 1Equatorial, Equatorial, Equatorial0.00
Chair 2Axial, Equatorial, Equatorial1.8
Twist-Boat 1-5.3
Boat 1-6.9
Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclohexanes. Actual values would require specific computational studies.

Chirality Transfer and Stereochemical Retention/Inversion in Reactions

The existing stereocenters in this compound can influence the stereochemical outcome of reactions at other sites in the molecule, a phenomenon known as chirality transfer. nih.gov This stereochemical control can lead to either retention or inversion of configuration at a newly formed stereocenter, depending on the reaction mechanism.

Stereoselective reactions such as epoxidation and dihydroxylation of the double bond in isopulegol derivatives are excellent examples of chirality transfer. The facial selectivity of the attack on the double bond is directed by the existing stereochemistry of the molecule, particularly the orientation of the substituents on the cyclohexene ring.

For example, the dihydroxylation of (-)-isopulegol (B1672291) derivatives with osmium tetroxide (OsO₄) proceeds with syn-addition of the two hydroxyl groups. nih.gov The reagent approaches the double bond from the less hindered face, leading to the formation of a specific diastereomer with retention of the original stereochemistry at the existing chiral centers. youtube.comchemistrysteps.comlibretexts.org

Similarly, the epoxidation of (-)-isopulegol with agents like m-chloroperoxybenzoic acid (mCPBA) also occurs stereoselectively, with the epoxide ring being formed on the less sterically hindered face of the double bond. nih.gov Subsequent ring-opening of the epoxide with a nucleophile typically proceeds with inversion of configuration at the carbon atom being attacked, following an Sₙ2 mechanism.

In contrast, reactions that proceed through a carbocation intermediate may lead to a loss of stereochemical information, resulting in a mixture of diastereomers. However, in many cases, the approach of the nucleophile to the carbocation is still influenced by the steric and electronic environment created by the rest of the chiral molecule, leading to some degree of stereoselectivity.

The stereochemical outcome of a reaction is a critical consideration in the synthesis of complex molecules, and understanding the principles of chirality transfer is essential for designing stereocontrolled synthetic routes.

Theoretical and Computational Investigations of 3 Isopropyl 6 Methylcyclohex 2 En 1 Ol

Quantum Chemical Characterization of Molecular Structure and Stability

The foundation of understanding a molecule's chemical behavior lies in its three-dimensional structure and electronic properties. Quantum chemical methods are employed to determine the most stable arrangement of atoms (the equilibrium geometry) and to analyze the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized organic molecules. arxiv.org The core principle of DFT is that the energy of a molecule can be determined from its electron density. arxiv.org Geometry optimization is a procedure that systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest possible energy on the potential energy surface. mdpi.com

This process involves selecting a functional, which approximates the exchange-correlation energy (a key component of the electron-electron interaction), and a basis set, which is a set of mathematical functions used to build the molecular orbitals. Common functionals include B3LYP and PBE0, while popular basis sets include Pople-style sets like 6-31G(d,p) and Dunning's correlation-consistent sets. arxiv.org For 3-(isopropyl)-6-methylcyclohex-2-en-1-ol, DFT calculations would identify the most stable conformer by exploring the rotational possibilities of the isopropyl and hydroxyl groups and the ring conformation. The calculation yields precise values for bond lengths, bond angles, and dihedral angles.

Below is an interactive table showing representative data that would be obtained from a DFT geometry optimization of this compound.

ParameterAtoms InvolvedCalculated Value
Bond LengthO1-H0.97 Å
Bond LengthC2=C31.34 Å
Bond LengthC3-C(isopropyl)1.51 Å
Bond AngleC1-C2=C3123.5°
Bond AngleH-O1-C1108.9°
Dihedral AngleC6-C1-C2-C3-15.2°

The term ab initio, meaning "from the beginning," refers to computational methods based directly on quantum mechanical principles without the use of experimental data. chemeurope.com The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational understanding of the electronic structure but neglects a significant portion of electron correlation. chemeurope.com More advanced and accurate methods, known as post-Hartree-Fock methods, include Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory. These methods systematically improve upon the HF results by including electron correlation effects, leading to more accurate energy and property predictions, albeit at a higher computational cost. chemeurope.com

For this compound, ab initio calculations can be used to analyze its electronic structure in detail. This includes determining the energies and shapes of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions.

The table below presents hypothetical results from an ab initio analysis of the molecule's frontier molecular orbitals.

ParameterCalculated Value (Hartrees)Calculated Value (eV)
HOMO Energy-0.215-5.85
LUMO Energy0.0481.31
HOMO-LUMO Gap0.2637.16

Computational Prediction and Analysis of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the assignment of experimental signals, confirm molecular structures, and understand the underlying principles governing spectroscopic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with increasing accuracy. amazonaws.com The most common approach involves calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT.

The raw output of these calculations are absolute shielding constants (σ). To be useful, these values must be converted to chemical shifts (δ) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). This is usually done by a linear scaling procedure, where the calculated shielding constants are correlated against experimentally known chemical shifts for a set of molecules. amazonaws.com The resulting scaled values can then be compared directly with experimental spectra.

This table shows an example of predicted ¹³C NMR chemical shifts for selected carbon atoms in this compound.

Carbon AtomCalculated Isotropic Shielding (ppm)Scaled Chemical Shift (δ, ppm)
C1 (-CHOH)115.368.1
C2 (=CH-)61.2124.5
C3 (=C(isopropyl)-)35.8151.2
C6 (-CH(CH3)-)148.932.7

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency analysis, typically performed using DFT, can predict the frequencies and intensities of these vibrations. arxiv.org The calculation involves computing the second derivatives of the energy with respect to the atomic positions to determine the force constants of the bonds.

The output is a list of vibrational frequencies, each corresponding to a specific type of molecular motion, such as bond stretching, angle bending, or torsional movements. Because the calculations often neglect anharmonicity and use approximate functionals, the calculated frequencies are systematically higher than experimental values. Consequently, they are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. The resulting data can be used to generate a simulated IR spectrum.

Key predicted vibrational frequencies for this compound are shown in the table below.

Vibrational ModeDescriptionPredicted Frequency (cm⁻¹)
ν(O-H)Hydroxyl group stretch3650
ν(C-H)sp³ C-H stretch2960
ν(C-H)sp² C-H stretch3025
ν(C=C)Alkene C=C stretch1665
ν(C-O)C-O alcohol stretch1050

Computational Elucidation of Reaction Mechanisms and Pathways

Understanding the detailed step-by-step process of a chemical reaction is crucial for controlling reaction outcomes and designing new synthetic methods. Computational chemistry provides a framework for mapping the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. rsc.orgscielo.br

For a molecule like this compound, an allylic alcohol, a common reaction is acid-catalyzed dehydration. Computational studies can elucidate the mechanism by:

Proposing Pathways: Identifying plausible reaction pathways, for instance, protonation of the hydroxyl group followed by loss of water to form a carbocation intermediate.

Locating Stationary Points: Optimizing the geometries of reactants, products, intermediates, and, most importantly, the transition states that connect them.

Calculating Energies: Determining the relative energies of all stationary points to calculate activation barriers and reaction enthalpies.

By comparing the activation energies of competing pathways, chemists can predict which products are kinetically favored. For example, the carbocation formed from this compound could lead to several different diene products through elimination of a proton from different adjacent carbons. Calculations can reveal the lowest energy pathway and thus the most likely major product.

The following table provides a hypothetical energy profile for a single step in a reaction pathway, illustrating the data obtained from such a mechanistic study.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantProtonated Alcohol0.0
Transition StateC-O Bond Cleavage+15.5
IntermediateCarbocation + H₂O+5.2

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

A computational study of this compound would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to locate and characterize the transition states of its potential reactions, for instance, isomerization or dehydration. The process would involve optimizing the geometry of the transition state structure, which is a first-order saddle point on the potential energy surface. Verification of a true transition state is achieved by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Following the successful characterization of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis would be performed. This calculation maps the minimum energy path connecting the transition state to the corresponding reactant and product, confirming that the identified transition state indeed connects the desired chemical species. This analysis provides a detailed view of the geometric changes that occur throughout the reaction.

Energy Barrier Calculations and Kinetic Parameter Determination

Once the reactants, transition state, and products are optimized, their electronic energies are calculated with a high level of theory and a suitable basis set. The energy difference between the transition state and the reactants defines the activation energy barrier. This barrier is a critical factor in determining the reaction rate.

Further calculations can be performed to determine various kinetic parameters. By employing transition state theory, it is possible to calculate the rate constant of the reaction at different temperatures. These calculations would typically include corrections for zero-point vibrational energy, thermal energy, and entropy to provide a more accurate Gibbs free energy of activation.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be an invaluable tool. These simulations model the movement of atoms in the molecule over time, providing insights into its conformational flexibility. By simulating the molecule in a solvent, such as water or an organic solvent, it is possible to study how intermolecular interactions with the solvent molecules influence its conformational preferences.

While the methodologies described above are standard practice in computational chemistry, the specific application of these techniques to this compound has not been detailed in accessible research. Therefore, the presentation of specific data tables and detailed research findings for this compound is not possible at this time.

Future Directions and Emerging Research Avenues for 3 Isopropyl 6 Methylcyclohex 2 En 1 Ol Studies

Development of Novel and Sustainable Synthetic Methodologies

The industrial demand for enantiomerically pure compounds like specific stereoisomers of piperitol (B1152629) necessitates the development of advanced synthetic strategies that are both efficient and sustainable. While classical synthetic methods exist, future research is increasingly directed towards greener alternatives that minimize environmental impact.

Key research avenues include:

Catalytic Asymmetric Synthesis: A primary goal is the development of novel catalytic systems that can produce specific stereoisomers of 3-(Isopropyl)-6-methylcyclohex-2-en-1-ol with high enantioselectivity. This involves designing new chiral catalysts (metal-based or organocatalysts) for reactions such as the asymmetric reduction of the corresponding ketone, piperitone (B146419).

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and sustainable route. Future work will likely focus on identifying or engineering enzymes (e.g., alcohol dehydrogenases) that can perform stereoselective reduction of piperitone or other precursors under mild, aqueous conditions. This approach aligns with the principles of green chemistry by reducing the need for harsh reagents and organic solvents. mdpi.commdpi.com

Renewable Feedstocks: Research into synthesizing piperitol precursors from renewable resources, such as terpenes derived from plant biomass or crude sulfate (B86663) turpentine, is a critical area of development. researchgate.net This shift away from petroleum-based starting materials is essential for long-term sustainability.

Flow Chemistry: The implementation of continuous flow processes for the synthesis of piperitol could offer significant advantages over traditional batch production, including improved safety, better reaction control, higher yields, and easier scalability.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Systems

The structural complexity of monoterpenoid alcohols, particularly the presence of multiple chiral centers and the potential for various isomeric forms, presents significant analytical challenges. Future research will rely on the application and refinement of advanced analytical techniques to unambiguously determine the structure and stereochemistry of this compound, especially within complex biological or reaction matrices.

Emerging techniques and their applications include:

Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) coupled with quantum mechanical calculations are becoming indispensable for determining the absolute configuration of chiral molecules like piperitol without the need for crystallization. conicet.gov.ar This is particularly useful for distinguishing between diastereomers and enantiomers.

Advanced Mass Spectrometry (MS): High-resolution MS and tandem MS (MS/MS) techniques, including Atmospheric Pressure Gas Chromatography (APGC-MS/MS), provide exceptional sensitivity and specificity for identifying and quantifying terpenes. waters.com Future applications will focus on minimizing thermal degradation during analysis, a known issue with conventional GC-MS that can lead to inaccurate results. terpenebeltfarms.com

Hyphenated Chromatographic Techniques: The coupling of multidimensional gas chromatography (GCxGC) with MS provides superior resolving power for separating isomeric terpenes in highly complex mixtures, such as essential oils.

Synthesis-Guided Structural Revision: In cases where spectroscopic data is ambiguous, a synthesis-guided approach, where proposed structures are synthesized and their NMR and MS data are compared to the natural product, remains a powerful strategy for definitive structural confirmation. nih.gov

Table 1: Comparison of Advanced Spectroscopic and Analytical Techniques

Technique Primary Application for Piperitol Studies Advantages Future Research Focus
Vibrational Circular Dichroism (VCD) Determination of absolute stereochemistry of chiral isomers. Non-destructive; does not require crystallization. conicet.gov.ar Integration with computational models for higher accuracy with flexible molecules.
APGC-MS/MS Sensitive quantification and identification in complex matrices (e.g., cannabis, essential oils). waters.com High sensitivity and selectivity; reduced ion source contamination. Development of standardized libraries for confident identification.
Direct Injection GC-MS Accurate analysis by minimizing thermal breakdown. Avoids artifact formation common in headspace techniques. terpenebeltfarms.com Optimization of cool on-column injection methods for a wider range of terpenes.

| Selected Ion Flow Tube MS (SIFT-MS) | Real-time, high-throughput analysis of volatile organic compounds. | Provides immediate, quantitative data without chromatography. selectscience.net | Application in monitoring dynamic processes, such as plant volatile emissions. |

Deeper Mechanistic Insights into Chemical and Biocatalytic Transformations

A fundamental understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. Future research will move beyond simple product analysis to explore the intricate details of reaction pathways.

Areas for deeper investigation:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be increasingly used to model reaction transition states, predict stereochemical outcomes, and elucidate the mechanisms of both chemical and enzymatic catalysts. This can accelerate the discovery of more efficient catalysts.

Enzyme-Substrate Interactions: For biocatalytic transformations, detailed structural studies (e.g., X-ray crystallography) of enzymes co-crystallized with piperitol or its analogs can reveal the specific interactions within the active site that determine substrate specificity and stereoselectivity. mdpi.com

Kinetic Studies: In-depth kinetic analysis of both chemical and biocatalytic reactions can help to identify rate-limiting steps and optimize reaction conditions (e.g., temperature, pressure, substrate concentration) for improved efficiency and yield.

Understanding Biotransformation Pathways: Investigating the metabolic pathways in organisms that produce or modify piperitol can provide insights into nature's synthetic strategies and potentially uncover novel enzymes for biotechnological applications.

Chemoecological Roles and Inter-Species Interactions of Monoterpenoid Alcohols

Monoterpenoid alcohols play a vital role in the chemical language of nature, mediating interactions between plants, insects, and microbes. While this compound has been identified in various plants, such as those from the Eucalyptus and Artemisia genera, its specific ecological functions remain largely unexplored. nih.gov This represents a significant frontier for future research.

Key research questions to be addressed:

Pheromonal Activity: Does piperitol or its esters function as an aggregation, alarm, or sex pheromone for any insect species? Future studies will involve electroantennography (EAG) to test the responses of insect antennae to different stereoisomers of the compound, followed by behavioral assays.

Plant Defense Mechanisms: Is the production of piperitol in plants induced by herbivory or pathogen attack? Research could focus on measuring the compound's levels in response to environmental stressors and evaluating its effectiveness as a deterrent or toxin against herbivores and microbes. Studies on related compounds have shown antifeedant activity, suggesting a potential role for piperitol. thegoodscentscompany.com

Allelochemical Functions: Does piperitol released from one plant affect the growth or development of neighboring plants? Investigating its role in allelopathy could have implications for agriculture and ecosystem management.

Pollinator Attraction: The compound has been identified as a floral volatile in plants like the Voodoo lily (Sauromatum guttatum). pherobase.com Future research should explore whether it acts as a signal to attract specific pollinators or if it contributes to a broader scent profile that guides foraging insects.

Table 2: Potential Chemoecological Roles and Research Approaches

Potential Role Organism(s) Involved Key Research Question Experimental Approach
Insect Pheromone Insects (e.g., beetles, moths) Does piperitol elicit a behavioral response in insects? Gas Chromatography-Electroantennography (GC-EAD), Wind Tunnel Bioassays.
Plant Defense Plants, Herbivorous Insects, Pathogens Is piperitol production increased upon attack? Does it deter feeding? Herbivory/pathogen induction experiments, Antifeedant assays, Antimicrobial assays. thegoodscentscompany.com
Pollinator Attractant Plants, Pollinating Insects Does piperitol attract specific pollinators? Analysis of floral headspace volatiles, Pollinator choice experiments. pherobase.com

| Allelochemical | Competing Plants | Does piperitol inhibit the germination or growth of other plants? | Seed germination assays, Plant co-culture experiments. |

Q & A

Q. What is the correct IUPAC nomenclature for 3-(Isopropyl)-6-methylcyclohex-2-en-1-ol, and how does its structure influence reactivity?

The IUPAC name follows the numbering of the cyclohexene ring to prioritize the hydroxyl (-OH) group at position 1. The double bond is located between C2 and C3, with an isopropyl group at C3 and a methyl group at C2. The correct name is 3-(propan-2-yl)-6-methylcyclohex-2-en-1-ol , ensuring substituents are listed alphabetically. The conjugated double bond and hydroxyl group enhance electrophilic reactivity, while the bulky isopropyl group introduces steric hindrance, affecting regioselectivity in reactions like epoxidation or Diels-Alder cycloadditions .

Q. What are the key physical-chemical properties of this compound, and how do they impact experimental handling?

PropertyValue
Boiling Point237.64°C (estimate)
Density0.9119 g/cm³
Refractive Index1.4729
LogP2.94
JECFA Number434

The moderate LogP value indicates balanced lipophilicity, suitable for extraction with ethyl acetate or dichloromethane. Low volatility (high boiling point) necessitates vacuum distillation for purification. The compound’s herbal odor (as noted in JECFA) suggests applications in flavor chemistry, requiring inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments using spectroscopic data?

Stereochemical ambiguity, particularly in hydroxyl and isopropyl orientations, can be addressed via:

  • NMR Spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to predict dihedral angles. For example, axial vs. equatorial hydroxyl groups exhibit distinct splitting patterns.
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated in structurally related cyclohexenols .
  • Computational Modeling : Density Functional Theory (DFT) optimizes conformers and matches calculated vs. experimental 13^{13}C NMR shifts .

Q. What analytical techniques are optimal for quantifying trace impurities in synthesized samples?

  • HPLC-DAD/ELSD : Separate impurities using a C18 column (e.g., 70:30 acetonitrile/water) with diode array detection. Detection limits (LOD) are determined via calibration curves of spiked impurities (e.g., ketone derivatives) .
  • GC-MS : Volatile impurities (e.g., residual solvents like tetrahydrofuran) are quantified with a DB-5MS column, using Selected Ion Monitoring (SIM) for specificity .

Q. How does the isopropyl group at C3 influence conformational dynamics in solution?

Molecular dynamics (MD) simulations reveal that the isopropyl group stabilizes a chair conformation with the hydroxyl group axial, minimizing 1,3-diaxial interactions. Nuclear Overhauser Effect (NOE) NMR experiments validate this by detecting proximity between the isopropyl methyl protons and C6 methyl group .

Q. What strategies mitigate racemization during enantioselective synthesis of derivatives?

  • Chiral Catalysts : Use Sharpless asymmetric epoxidation with Ti(OiPr)4_4 and dialkyl tartrates to preserve stereochemistry.
  • Low-Temperature Conditions : Perform reductions (e.g., NaBH4_4) at -78°C to prevent keto-enol tautomerism.
  • Protecting Groups : Temporarily mask the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during functionalization .

Methodological Challenges and Data Interpretation

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. inactive results) be reconciled?

  • Strain-Specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to identify selectivity.
  • Solubility Effects : Use dimethyl sulfoxide (DMSO) at ≤1% v/v to avoid solvent toxicity artifacts.
  • Metabolite Interference : Conduct LC-MS metabolomics to detect degradation products during assays .

Q. What computational tools predict the environmental fate of this compound?

  • EPI Suite : Estimates biodegradation half-life (e.g., 14 days via hydroxylation).
  • ECOSAR : Predicts acute aquatic toxicity (LC50_{50} for fish: 12 mg/L).
  • Read-Across Models : Compare with structurally similar monoterpenoids (e.g., menthol) for regulatory risk assessment .

Tables for Comparative Analysis

Q. Table 1: Synthetic Routes for this compound

MethodCatalyst/ReagentsYield (%)Purity (HPLC)
Acid-Catalyzed CyclizationH2_2SO4_4, 80°C4592
Grignard AdditionMg, Isopropyl Bromide6288
Biocatalytic ReductionS. cerevisiae3095

Q. Table 2: Spectral Data Comparison for Isomers

TechniqueThis compound4-Isopropyl-1-methylcyclohex-2-en-1-ol
1^1H NMR (δ, ppm)1.21 (d, J=6.8 Hz, isopropyl CH3_3)1.18 (d, J=6.5 Hz, isopropyl CH3_3)
IR (cm1^{-1})3420 (O-H stretch)3405 (O-H stretch)

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